molecular formula C27H30ClN3O6 B13044812 Cbz-Ala-Pro-Phe-AcCl

Cbz-Ala-Pro-Phe-AcCl

Cat. No.: B13044812
M. Wt: 528.0 g/mol
InChI Key: NBJIZMYGONESQG-NYVOZVTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ala-Pro-Phe-chloromethylketone: is a synthetic peptide derivative known for its role as a protease inhibitor. It is commonly used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is crucial for its inhibitory activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Pro-Phe-chloromethylketone typically involves the following steps:

    Peptide Synthesis: The peptide chain (Z-Ala-Pro-Phe) is synthesized using standard solid-phase peptide synthesis techniques.

    Chloromethyl Ketone Introduction: The chloromethyl ketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions.

Industrial Production Methods: Industrial production of Z-Ala-Pro-Phe-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: Z-Ala-Pro-Phe-chloromethylketone undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Chemistry: Z-Ala-Pro-Phe-chloromethylketone is used to study enzyme kinetics and mechanisms, particularly those involving proteases.

Biology: In biological research, it is employed to inhibit specific proteases, allowing researchers to investigate protein functions and interactions.

Medicine: The compound has potential therapeutic applications as a protease inhibitor, which could be useful in treating diseases involving protease dysregulation.

Industry: In the pharmaceutical industry, Z-Ala-Pro-Phe-chloromethylketone is used in drug development and as a tool for studying protease-related pathways.

Mechanism of Action

Mechanism: Z-Ala-Pro-Phe-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl ketone group reacts with the nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.

Molecular Targets and Pathways: The primary targets are serine and cysteine proteases. By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in inflammation and apoptosis.

Comparison with Similar Compounds

    Leupeptin: Another protease inhibitor with a different mechanism of action.

    MG-132: A proteasome inhibitor that targets a broader range of proteases.

Uniqueness: Z-Ala-Pro-Phe-chloromethylketone is unique due to its specific inhibition of certain proteases through covalent binding, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C27H30ClN3O6

Molecular Weight

528.0 g/mol

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-chloro-3,4-dioxo-1-phenylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C27H30ClN3O6/c1-18(29-27(36)37-17-20-11-6-3-7-12-20)26(35)31-14-8-13-22(31)25(34)30-21(24(33)23(32)16-28)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,29,36)(H,30,34)/t18-,21-,22-/m0/s1

InChI Key

NBJIZMYGONESQG-NYVOZVTQSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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